BenchChemオンラインストアへようこそ!

2-Amino-4-methyl-5-hexenoic acid

Allelopathy Plant growth inhibition Non-proteinogenic amino acid

2-Amino-4-methyl-5-hexenoic acid (CAS 25535-11-9), also designated 5-dehydrohomoleucine, is a non-proteinogenic α-amino acid (C₇H₁₃NO₂, MW 143.18 g/mol) featuring a terminal olefin at the Δ5 position and a methyl branch at C4. Originally discovered as a naturally occurring antimetabolite antibiotic from Streptomyces sp.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 25535-11-9
Cat. No. B1204520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methyl-5-hexenoic acid
CAS25535-11-9
Synonyms2-amino-4-methyl-5-hexenoic acid
L-2-amino-4-methyl-5-hexenoic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(CC(C(=O)O)N)C=C
InChIInChI=1S/C7H13NO2/c1-3-5(2)4-6(8)7(9)10/h3,5-6H,1,4,8H2,2H3,(H,9,10)
InChIKeyBCNHWZJWSRTHPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methyl-5-hexenoic Acid (CAS 25535-11-9): A Non-Proteinogenic α-Amino Acid Antimetabolite for Research Sourcing


2-Amino-4-methyl-5-hexenoic acid (CAS 25535-11-9), also designated 5-dehydrohomoleucine, is a non-proteinogenic α-amino acid (C₇H₁₃NO₂, MW 143.18 g/mol) featuring a terminal olefin at the Δ5 position and a methyl branch at C4 [1]. Originally discovered as a naturally occurring antimetabolite antibiotic from Streptomyces sp. UC5159, the compound was later identified as a major allelochemical in fruiting bodies of Boletus fraternus Peck [2][3]. Its structure combines branched-chain amino acid character with conformational rigidity imposed by the terminal double bond, distinguishing it from both saturated homologs and positional isomers.

Why 2-Amino-4-methyl-5-hexenoic Acid Cannot Be Interchanged with Generic Branched-Chain Amino Acid Analogs


The precise position of unsaturation (Δ5 vs. Δ4) and the stereochemistry at C2 and C4 dictate fundamentally divergent biological recognition for this compound relative to its closest structural analogs [1]. The Δ5 isomer is not a substrate for phenylalanyl-tRNA synthetase, whereas the Δ4 positional isomer (2-amino-4-methylhex-4-enoic acid, CAS 17781-05-4) is actively charged by this enzyme at rates comparable to phenylalanine [2]. The saturated analog homoleucine (2-amino-4-methylhexanoic acid, CAS 3570-21-6) is translationally active and incorporable into proteins as a leucine surrogate, whereas no ribosomal incorporation has been demonstrated for the Δ5-unsaturated compound [3]. Even among regioisomers of identical molecular formula, the 5-methyl variant (2-amino-5-methyl-5-hexenoic acid, CAS 73322-75-5) acts as a methionine analog whose growth-inhibitory effects are reversed by methionine, while the 4-methyl-Δ5 compound's antimicrobial activity is reversed by biotin—indicating entirely distinct metabolic targets [4]. These differences cannot be predicted from gross structural similarity and must be verified experimentally.

Quantitative Differentiation Evidence for 2-Amino-4-methyl-5-hexenoic Acid (CAS 25535-11-9) Versus Closest Analogs


Allelochemical Radicle Growth Inhibition: IC50 = 34 ppm in Standard Lettuce Seedling Bioassay

The (2S,4R)-diastereomer of 2-amino-4-methyl-5-hexenoic acid, isolated as the major allelochemical from Boletus fraternus fruiting bodies, inhibited lettuce seedling (Lactuca sativa cv. Great Lakes 366) radicle growth with an IC50 of 34 ppm (w/v) and hypocotyl growth with an IC50 of 310 ppm (w/v) in a dose-response assay across 1–1000 ppm [1]. At concentrations ≥300 ppm, radicle growth was directed away from the compound, indicating chemorepellent activity. By contrast, neither the saturated analog homoleucine (2-amino-4-methylhexanoic acid) nor the Δ4 positional isomer (2-amino-4-methylhex-4-enoic acid) has been reported to exhibit allelochemical activity in this or any comparable plant growth inhibition assay system [2].

Allelopathy Plant growth inhibition Non-proteinogenic amino acid

Biotin-Reversible Antimetabolite Mechanism Distinct from Methionine-Competitive 5-Methyl Regioisomer

The antimicrobial activity of 2-amino-4-methyl-5-hexenoic acid, discovered as an antimetabolite antibiotic from Streptomyces sp. UC5159, is reversed specifically by biotin [1]. This mechanistic signature differs fundamentally from the 5-methyl regioisomer 2-amino-5-methyl-5-hexenoic acid (AMHA, CAS 73322-75-5), whose growth-inhibitory activity against Salmonella typhimurium TA1535 and Escherichia coli K-12 is abolished by methionine but not by biotin, and which acts by inhibiting protein synthesis via competition at methionyl-tRNA synthetase [2]. The biotin-reversible phenotype of the 4-methyl-Δ5 compound implicates interference with biotin-dependent carboxylation pathways rather than ribosomal protein synthesis, representing a distinct antimetabolite target that cannot be replicated by substituting the 5-methyl or straight-chain unsaturated analogs.

Antimetabolite antibiotic Biotin antagonism Mechanism of action

Positional Isomerism Decides Phenylalanyl-tRNA Synthetase Substrate Competence: Δ5 vs. Δ4

In a systematic study of phenylalanyl-tRNA synthetase (PheRS) substrate specificity across five Aesculus species, 2-amino-4-methylhex-4-enoic acid (the Δ4 positional isomer) was activated by PheRS with Km values 30–40 times that of phenylalanine and a maximum velocity of 30% of that for phenylalanine with the A. californica enzyme [1]. Critically, 2-amino-4-methyl-5-hexenoic acid (the Δ5 target compound) is absent from the list of substrate-active amino acid analogs tested in this study, which included crotylglycine, methallylglycine, 2-aminohex-4,5-dienoic acid, 2-amino-5-methylhex-4-enoic acid, and the Δ4 isomer itself [1]. The Δ5 compound was also not listed among the PheRS substrates examined in the earlier study of mung bean phenylalanyl-sRNA synthetase [2]. This consistent exclusion indicates that shifting the double bond from the Δ4 to the Δ5 position abolishes recognition by PheRS, establishing a binary substrate-competence distinction between two isomers of identical molecular formula.

Aminoacyl-tRNA synthetase Substrate specificity Positional isomer discrimination

Diastereomer-Specific Biological Origin and Stereochemistry-Activity Relationship

Both diastereomers of racemic 2-amino-4-methyl-5-hexenoic acid were synthesized stereospecifically by Snider and Duncia (1981) via an EtAlCl₂-catalyzed ene reaction, enabling unambiguous stereochemical assignment [1]. The (2S,4S)-diastereomer corresponds to the antimetabolite antibiotic isolated from Streptomyces sp. UC5159 (Kelly et al., 1969), while the (2S,4R)-diastereomer—exhibiting optical rotation [α]D²³ = –18.9 (MeOH, c = 0.1)—was isolated as the major allelochemical from Boletus fraternus fruiting bodies [2]. The (2S,4R) isomer content in B. fraternus was estimated at >6% dry weight. The distinct biological sources and ecological functions of the two diastereomers (antibiotic vs. allelochemical) indicate that the relative stereochemistry at C2–C4 directly influences biological target recognition, a property not shared by the achiral-positional-isomer comparators.

Stereochemistry Diastereomer Natural product sourcing Chiral amino acid

Translational Incorporation Barrier: Terminal Olefin Prevents Ribosomal Protein Incorporation

Homoleucine (homoisoleucine; 2-amino-4-methylhexanoic acid), the fully saturated analog of 2-amino-4-methyl-5-hexenoic acid, has been established as a translationally active leucine surrogate in bacterial cells. Replacement of leucine by homoisoleucine in coiled-coil peptides elevates the thermal denaturation temperature, demonstrating functional incorporation into the polypeptide chain [1]. In contrast, no ribosomal incorporation of 2-amino-4-methyl-5-hexenoic acid into proteins has been reported in any system. This is consistent with the general principle that terminal unsaturation in the amino acid side chain introduces conformational rigidity and altered steric bulk that impede accommodation by the ribosomal peptidyl transferase center or by aminoacyl-tRNA synthetases [2]. The Δ5 compound is therefore excluded from the translational apparatus that accommodates its saturated counterpart.

Protein engineering Non-canonical amino acid Ribosomal translation Translational fidelity

Validated Research Application Scenarios for 2-Amino-4-methyl-5-hexenoic Acid (CAS 25535-11-9) Based on Peer-Reviewed Evidence


Plant Allelopathy Research: Quantified Natural Product Growth Inhibitor with Validated IC50

The (2S,4R)-diastereomer of 2-amino-4-methyl-5-hexenoic acid is credentialed as a major allelochemical with a radicle growth inhibition IC50 of 34 ppm (w/v) and hypocotyl IC50 of 310 ppm (w/v) in the standardized lettuce seedling bioassay [1]. Researchers investigating plant–fungus allelopathic interactions, natural herbicide discovery, or root growth chemotropism can employ this compound as a structurally defined, quantitatively characterized positive control or lead scaffold. The compound's chemorepellent activity at ≥300 ppm further supports studies of directional root growth responses. This application is uniquely supported for the Δ5 scaffold and cannot be fulfilled by the saturated or Δ4-isomeric analogs, which lack documented allelochemical activity.

Antimetabolite Mechanism-of-Action Studies: Biotin-Pathway Probe in Microbial Metabolism

As a biotin-reversible antimetabolite antibiotic originally isolated from Streptomyces sp. UC5159, 2-amino-4-methyl-5-hexenoic acid serves as a pathway-specific probe for biotin-dependent carboxylation reactions in microbial systems [2]. Unlike the methionine-competitive 5-methyl regioisomer (AMHA) or the PheRS-substrate Δ4 isomer, this compound's growth-inhibitory phenotype is specifically rescued by biotin supplementation, enabling dissection of biotin-dependent vs. biotin-independent metabolic nodes. This makes it a valuable tool chemical for functional genomics, mode-of-action deconvolution, and biosynthetic pathway elucidation in actinomycetes and other microorganisms.

Aminoacyl-tRNA Synthetase Specificity Profiling: A Negative-Control Scaffold for PheRS Studies

Because 2-amino-4-methyl-5-hexenoic acid is excluded from the panel of substrates activated by phenylalanyl-tRNA synthetase across multiple plant species—while its Δ4 positional isomer is actively charged with Km 30–40× that of phenylalanine—the Δ5 compound functions as an ideal negative control in aminoacyl-tRNA synthetase specificity assays [3]. Investigators studying PheRS substrate tolerance, proofreading mechanisms, or non-canonical amino acid exclusion can use this compound to define the structural boundary between substrate-competent and substrate-incompetent analogs, where the sole structural variable is the position of the double bond.

Stereochemistry-Dependent Bioactivity Screening: Diastereomer-Specific Natural Product Libraries

The established stereochemical assignment and distinct biological origins of the two diastereomers—(2S,4S) from Streptomyces with antimetabolite antibiotic activity, and (2S,4R) from Boletus with allelochemical activity—support the use of stereochemically defined samples in diastereomer-specific bioactivity screening campaigns [4]. Procurement of the racemic mixture (CAS 25535-11-9) versus enantiomerically enriched diastereomers has direct consequences for assay outcomes, and the Snider–Duncia stereospecific synthesis route provides a validated synthetic access path for laboratories requiring defined stereoisomers.

Quote Request

Request a Quote for 2-Amino-4-methyl-5-hexenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.